Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is a significant metabolite of Pioglitazone, which belongs to the thiazolidinedione class of antidiabetic agents. This compound is primarily involved in the management of type 2 diabetes mellitus by improving insulin sensitivity and reducing blood glucose levels. Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is formed through metabolic processes involving Pioglitazone, which is extensively metabolized in the body, leading to various active metabolites, including M-IV and M-III.
Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is derived from the metabolism of Pioglitazone, a drug that is commonly prescribed for type 2 diabetes. The metabolic pathways include hydroxylation and glucuronidation, where Pioglitazone undergoes enzymatic transformations primarily involving cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4 .
Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is classified as an antidiabetic agent and a metabolite of the thiazolidinedione class. It plays a role in enhancing insulin sensitivity and is categorized under blood glucose-lowering agents.
The synthesis of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide occurs through metabolic processes rather than direct chemical synthesis. Pioglitazone itself is synthesized through multi-step organic reactions involving thiazolidinedione derivatives. The formation of M-IV involves hydroxylation followed by glucuronidation, where enzymes such as UDP-glucuronosyltransferases catalyze the conjugation with glucuronic acid .
The molecular formula for Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is C25H28N2O10S. The structure consists of a thiazolidinedione core with additional hydroxyl and glucuronide functional groups that enhance its pharmacological properties.
Hydroxy Pioglitazone (M-IV) β-D-Glucuronide participates in several biochemical reactions primarily related to its metabolism and pharmacodynamics:
These reactions are facilitated by specific enzymes:
Hydroxy Pioglitazone (M-IV) β-D-Glucuronide functions as an active metabolite that contributes to the pharmacological effects of its parent compound, Pioglitazone. It acts primarily as an agonist for peroxisome proliferator-activated receptor-gamma, modulating gene expression related to glucose and lipid metabolism.
Studies indicate that Hydroxy Pioglitazone (M-IV) β-D-Glucuronide has significant bioavailability due to its metabolic pathways leading to active forms that circulate in human serum .
Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is primarily studied for its role in diabetes management as a metabolite of Pioglitazone. Its applications include:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7